molecular formula C16H11N3O5 B2756253 3-(2-Nitrobenzamido)benzofuran-2-carboxamide CAS No. 898373-34-7

3-(2-Nitrobenzamido)benzofuran-2-carboxamide

Cat. No.: B2756253
CAS No.: 898373-34-7
M. Wt: 325.28
InChI Key: BDMYRCJHJPGZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Nitrobenzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring fused to a furan ring, with additional functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrobenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method involves the following steps:

    Starting Material: The synthesis begins with benzofuran-2-carboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl₂) followed by reaction with an amine.

    Nitration: The benzofuran amide is then nitrated using a nitrating agent like nitric acid (HNO₃) to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Reduction: Formation of 3-(2-Aminobenzamido)benzofuran-2-carboxamide.

    Substitution: Formation of various substituted benzofuran derivatives.

    Oxidation: Formation of oxidized benzofuran derivatives.

Scientific Research Applications

3-(2-Nitrobenzamido)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminobenzamido)benzofuran-2-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.

    Benzofuran-2-carboxamide derivatives: Various derivatives with different substituents on the benzofuran ring.

Uniqueness

3-(2-Nitrobenzamido)benzofuran-2-carboxamide is unique due to the presence of both a nitro group and a benzofuran core, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(2-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5/c17-15(20)14-13(10-6-2-4-8-12(10)24-14)18-16(21)9-5-1-3-7-11(9)19(22)23/h1-8H,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMYRCJHJPGZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.